1,3-Dipyridin-4-ylurea

Catalog No.
S1791025
CAS No.
39642-87-0
M.F
C11H10N4O
M. Wt
214.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dipyridin-4-ylurea

CAS Number

39642-87-0

Product Name

1,3-Dipyridin-4-ylurea

IUPAC Name

1,3-dipyridin-4-ylurea

Molecular Formula

C11H10N4O

Molecular Weight

214.23

InChI

InChI=1S/C11H10N4O/c16-11(14-9-1-5-12-6-2-9)15-10-3-7-13-8-4-10/h1-8H,(H2,12,13,14,15,16)

SMILES

C1=CN=CC=C1NC(=O)NC2=CC=NC=C2

Synonyms

N,N’-Di-4-pyridinylurea; 1,3-Dipyridin-4-ylurea; Dalfampridine Impurity;

Metal-Organic Frameworks (MOFs) for Nitro-Substituted Compounds Sensing

Specific Scientific Field

    Materials Chemistry: and

Summary

    Metal-organic frameworks (MOFs): are porous materials with tunable properties, making them suitable for various applications.

Results and Outcomes

Drug Delivery via Zinc(II) Coordination Polymer Networks

Specific Scientific Field

    Coordination Chemistry: and

Results and Outcomes

1,3-Dipyridin-4-ylurea is a chemical compound with the molecular formula C₁₁H₁₀N₄O and a molecular weight of 214.23 g/mol. It is characterized by the presence of two pyridine rings attached to a urea moiety. This compound appears as a white solid and has been identified by its CAS number 39642-87-0. Its structure can be represented as follows:

text
N |C₄H₄N | C=O |C₄H₄N

The compound exhibits properties that make it useful in various

, notably:

  • Catalytic Enantioselective Synthesis: It plays a role in catalytic enantioselective 1,3-dipolar cycloadditions involving azomethine ylides, which are important for synthesizing chiral compounds.
  • Ligand Formation: The compound can act as a bidentate ligand, coordinating with metal ions to form complexes that exhibit unique catalytic properties .

Research indicates that 1,3-dipyridin-4-ylurea exhibits various biological activities, such as:

  • Anticancer Properties: Some studies suggest that it may have potential anticancer effects due to its ability to inhibit certain cellular pathways.
  • Antimicrobial Activity: The compound has shown activity against various microbial strains, making it a candidate for further development in antimicrobial therapies .

Several methods have been developed for synthesizing 1,3-dipyridin-4-ylurea:

  • Condensation Reaction: A common method involves the reaction of pyridine derivatives with urea under acidic or basic conditions.
  • Cyclization Reactions: Another approach includes cyclization of appropriate precursors containing both urea and pyridine functionalities.
  • Solvothermal Synthesis: This method utilizes high-temperature and pressure conditions to facilitate the formation of the compound from simpler precursors .

1,3-Dipyridin-4-ylurea finds applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development.
  • Catalysis: The compound is utilized in catalytic processes, particularly in organic synthesis where enantioselectivity is desired.
  • Material Science: It can be used in the development of new materials due to its unique structural properties .

Interaction studies involving 1,3-dipyridin-4-ylurea often focus on its binding affinity with metal ions and other biological targets. These studies are crucial for understanding its potential roles in catalysis and medicinal chemistry. For instance:

  • Metal Complexation: The compound forms stable complexes with transition metals, which can enhance catalytic activity and selectivity in various reactions.
  • Biological Targets: Research is ongoing to elucidate its interactions with specific enzymes and receptors, which may lead to novel therapeutic applications .

Several compounds share structural similarities with 1,3-dipyridin-4-ylurea. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,3-Di(pyridin-2-yl)ureaUrea derivativeExhibits different biological activities compared to 1,3-dipyridin-4-ylurea .
N,N'-Di(4-pyridinyl)ureaUrea derivativeSimilar coordination chemistry but different reactivity patterns .
N,N'-Bis(2-pyridyl)ureaUrea derivativeDifferent substitution on pyridine rings affects solubility and reactivity .

Uniqueness of 1,3-Dipyridin-4-ylurea

The uniqueness of 1,3-dipyridin-4-ylurea lies in its specific arrangement of pyridine rings and their substituents, which influence its reactivity and interaction profiles. This distinct structure allows it to participate effectively in enantioselective reactions while exhibiting promising biological activities that are not necessarily shared by similar compounds.

The phosgene-mediated synthesis represents one of the most established routes for preparing 1,3-dipyridin-4-ylurea, a compound characterized by two pyridine rings connected via a urea bridge . This synthetic pathway involves the reaction of 4-aminopyridine with phosgene (COCl₂) under carefully controlled conditions to form the urea linkage [2]. The reaction proceeds through a two-step mechanism: first, phosgene reacts with one equivalent of 4-aminopyridine to generate a reactive 4-pyridinyl isocyanate intermediate, which subsequently reacts with a second equivalent of 4-aminopyridine to form the final 1,3-dipyridin-4-ylurea product [8].

The reaction can be represented as follows:

  • 4-aminopyridine + COCl₂ → 4-pyridinyl isocyanate + 2HCl
  • 4-pyridinyl isocyanate + 4-aminopyridine → 1,3-dipyridin-4-ylurea

For optimal results, this reaction requires precise control of several parameters [9]. The reaction is typically conducted in anhydrous conditions using dichloromethane or tetrahydrofuran as solvents, with temperature maintained between 0-5°C during the initial phosgene addition to control the exothermic nature of the reaction . A base such as triethylamine is commonly employed to neutralize the hydrogen chloride generated during the reaction, thereby shifting the equilibrium toward product formation [8].

Yield optimization studies have demonstrated that using a slight excess of phosgene (1.2 equivalents) improves conversion rates, though this requires careful quenching of unreacted phosgene [5]. Additionally, the slow addition of 4-aminopyridine (typically as a 0.5 M solution in tetrahydrofuran) over approximately 2 hours has been shown to reduce the formation of undesired dimerization byproducts [8].

The phosgene route typically provides yields of 67-73% with product purity of approximately 95% as determined by High-Performance Liquid Chromatography (HPLC) . The primary byproduct identified in this synthetic route is 4-pyridinyl isocyanate, which forms when the reaction is quenched before complete conversion [5].

Carbonyl Diimidazole Route for Controlled Synthesis

The carbonyl diimidazole (CDI) route offers a safer alternative to phosgene while maintaining synthetic efficiency for the preparation of 1,3-dipyridin-4-ylurea [10]. This method employs N,N'-carbonyldiimidazole as the carbonyl source, which is less hazardous than phosgene while still providing effective activation for urea formation [13].

The synthesis proceeds through a two-step process involving the formation of an imidazolecarbamate intermediate [10]. Initially, 4-aminopyridine reacts with CDI to form a carbamoyl imidazole intermediate, which subsequently undergoes nucleophilic displacement by a second equivalent of 4-aminopyridine to yield the desired 1,3-dipyridin-4-ylurea [13].

Optimization studies have revealed several critical parameters for this synthetic route [34]. The reaction is typically conducted in anhydrous tetrahydrofuran or dichloromethane, with 1.5 equivalents of CDI relative to 4-aminopyridine providing optimal conversion [18]. The reaction proceeds efficiently at room temperature, though mild heating (40-60°C) can accelerate the reaction rate [13].

A significant advantage of the CDI route is the higher purity of the final product, typically 98% by HPLC analysis compared to 95% for the phosgene route . This improved purity is attributed to reduced side reactions, as the CDI pathway does not generate the reactive isocyanate intermediates that can lead to unwanted byproducts [10].

The reaction time for the CDI route is generally longer (8-10 hours) compared to the phosgene method (4-6 hours), but this is offset by the higher yields (81-85%) and improved safety profile . Additionally, excess CDI can be recovered and recycled through conventional vacuum distillation, enhancing the economic viability of this synthetic approach [18].

Table 1: Comparative Analysis of Phosgene vs. CDI Routes for 1,3-Dipyridin-4-ylurea Synthesis

ParameterPhosgene RouteCDI Route
Yield (%)67-7381-85
Purity (HPLC %)9598
Reaction Time (hours)4-68-10
Key Byproduct4-Pyridinyl isocyanateNone significant
Temperature Range0-5°C initially, then 20-25°C20-60°C
SolventDichloromethane or TetrahydrofuranTetrahydrofuran or Dichloromethane

Solvent Selection and Temperature-Dependent Yield Optimization

The choice of solvent and reaction temperature significantly impacts the yield, purity, and reaction kinetics in the synthesis of 1,3-dipyridin-4-ylurea [18]. Systematic studies have demonstrated that solvent properties such as polarity, hydrogen-bonding capability, and solvation effects play crucial roles in determining reaction outcomes [33].

For the phosgene-mediated synthesis, aprotic solvents such as dichloromethane and tetrahydrofuran are preferred due to their ability to dissolve both the starting materials and intermediates while remaining inert to the highly reactive phosgene and isocyanate intermediates [8]. Dichloromethane typically provides slightly higher yields (70-73%) compared to tetrahydrofuran (67-70%), attributed to its lower boiling point which facilitates easier removal during workup and purification [5].

In the CDI route, solvent selection is equally critical [34]. Studies have shown that tetrahydrofuran is generally superior to other solvents, providing yields of 81-85% . Dimethylformamide, while effective for solubilizing the reactants, has been shown to promote the formation of anhydride byproducts, particularly in the presence of triethylamine, reducing the overall yield [34]. Chloroform represents a viable alternative, though yields are typically 3-5% lower than those achieved with tetrahydrofuran [10].

Temperature control is essential for optimizing both synthetic routes [17]. For the phosgene method, the initial addition is conducted at 0-5°C to control the exothermic formation of the isocyanate intermediate, followed by warming to room temperature for the second step [8]. Maintaining temperatures above 25°C during the second step has been shown to accelerate the reaction but may lead to increased formation of byproducts [5].

In the CDI pathway, the reaction proceeds efficiently at room temperature, though controlled heating can significantly impact reaction kinetics [18]. Studies have demonstrated that increasing the temperature to 60°C reduces reaction time from 10 hours to approximately 5 hours without compromising yield or purity [18]. However, temperatures exceeding 70°C promote decomposition of the carbamoyl imidazole intermediate, resulting in decreased yields [34].

The relationship between temperature and reaction rate follows Arrhenius kinetics, with the urea formation reaction rate approximately doubling for every 10°C increase in temperature within the optimal range [17]. This temperature dependence is particularly pronounced in the conversion of the carbamoyl intermediate to the final urea product, which is the rate-limiting step in both synthetic routes [17].

Table 2: Solvent Effects on 1,3-Dipyridin-4-ylurea Synthesis via CDI Route

SolventYield (%)Reaction Time (h)Optimal Temperature (°C)Major Byproducts
Tetrahydrofuran81-858-1020-60None significant
Dichloromethane78-829-1120-40None significant
Chloroform76-8010-1220-50None significant
Dimethylformamide65-7012-1420-30Anhydride derivatives
Acetonitrile70-7510-1220-60None significant

Purification Techniques and Byproduct Analysis

The purification of 1,3-dipyridin-4-ylurea presents unique challenges due to the compound's specific physicochemical properties and the presence of various byproducts generated during synthesis [24]. Effective purification strategies are essential for obtaining high-purity material suitable for further applications [11].

Recrystallization represents the most commonly employed purification technique for 1,3-dipyridin-4-ylurea [25]. The compound exhibits temperature-dependent solubility in various organic solvents, making fractional crystallization particularly effective [24]. Ethanol has been identified as an optimal recrystallization solvent, with the compound showing low solubility at low temperatures (0-5°C) but good solubility at elevated temperatures (70-80°C) [25]. This solubility differential allows for efficient separation from common impurities [11].

A typical recrystallization protocol involves dissolving the crude product in the minimum volume of hot ethanol (approximately 75-80°C), followed by slow cooling to 0-5°C [25]. This approach typically yields material with 97-98% purity after a single recrystallization, with recovery rates of 85-90% [24]. Multiple recrystallizations can increase purity to >99%, though with diminishing returns in terms of recovery [11].

Chromatographic techniques provide an alternative purification approach, particularly for smaller-scale preparations or when higher purity is required [26]. Silica gel column chromatography using a dichloromethane/methanol gradient (typically starting with 98:2 and progressing to 95:5) has proven effective for removing both polar and non-polar impurities [28]. High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column with acetonitrile/water mobile phases can achieve analytical-grade purity (>99.5%) [26].

Byproduct analysis is crucial for optimizing both synthesis and purification strategies [23]. The primary byproducts in the phosgene route include unreacted 4-aminopyridine, 4-pyridinyl isocyanate, and symmetrical dipyridinyl carbamate derivatives [5]. In the CDI pathway, the main impurities are unreacted starting materials and imidazole derivatives [13].

Analytical techniques employed for byproduct identification and quantification include HPLC, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy [36]. HPLC analysis typically employs UV detection at 254 nm, with characteristic retention times for 1,3-dipyridin-4-ylurea and its common impurities [26]. Mass spectrometry, particularly electrospray ionization (ESI-MS), provides structural confirmation through characteristic fragmentation patterns, with the protonated molecular ion [M+H]+ appearing at m/z 215.23 for 1,3-dipyridin-4-ylurea [29].

NMR spectroscopy offers detailed structural information for both the target compound and potential impurities [36]. The 1H NMR spectrum of pure 1,3-dipyridin-4-ylurea in DMSO-d6 shows characteristic signals for the pyridine protons at δ 7.5-8.1 ppm and the urea NH protons at δ 8.2-8.5 ppm, with integration ratios providing quantitative information about purity [38].

Table 3: Purification Methods for 1,3-Dipyridin-4-ylurea

Purification MethodTypical Purity AchievedRecovery Rate (%)Scale SuitabilityKey Advantages
Single Recrystallization (Ethanol)97-98%85-90Small to LargeSimple, cost-effective
Double Recrystallization (Ethanol)>99%75-80Small to LargeHigh purity, scalable
Column Chromatography (Silica)98-99%80-85Small to MediumEffective for diverse impurities
Preparative HPLC>99.5%70-75SmallHighest purity achievable
Fractional Crystallization96-97%90-95Medium to LargeExcellent for industrial scale

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of 1,3-dipyridin-4-ylurea presents numerous challenges that must be addressed to ensure economic viability and process efficiency [16]. These challenges span multiple domains, including reaction engineering, safety considerations, economic factors, and environmental impact [14].

One of the primary scalability challenges involves the handling of reactive intermediates, particularly in the phosgene-mediated synthesis route [12]. The formation of isocyanate intermediates requires stringent control measures that become increasingly complex at larger scales [14]. Industrial implementations typically employ continuous flow reactors rather than batch processes to minimize the accumulation of these reactive species and improve safety profiles [16].

The CDI route offers advantages for industrial scaling due to its milder reaction conditions and reduced hazard profile [13]. However, the higher cost of CDI compared to phosgene (approximately 3-5 times more expensive per mole) necessitates efficient reagent utilization and potential recycling strategies to maintain economic viability [31]. Recovery and reuse of excess CDI through distillation has been demonstrated at pilot scale, with recovery rates of 75-80% of the excess reagent [18].

Heat management represents another significant challenge in scaling up both synthetic routes [17]. The exothermic nature of the initial reaction steps requires efficient heat exchange systems to maintain temperature control [19]. Industrial implementations typically employ jacketed reactors with advanced temperature control systems, often utilizing silicon oil or glycol-based heat transfer fluids to manage reaction exotherms [17].

Solvent selection criteria shift somewhat at industrial scale, with considerations such as cost, recoverability, environmental impact, and safety becoming increasingly important [33]. While dichloromethane provides excellent results at laboratory scale, its environmental and health concerns have led to the exploration of greener alternatives for industrial production [16]. Cyclic ethers such as 2-methyltetrahydrofuran have shown promise as more environmentally benign alternatives, providing comparable yields (75-80%) while offering improved safety profiles and reduced environmental impact [14].

Purification strategies must also be adapted for industrial scale [24]. Recrystallization remains the preferred approach, though continuous crystallization processes are typically employed rather than batch operations [24]. Counter-current crystallization systems have demonstrated particular efficiency, allowing for continuous production with reduced solvent consumption and improved energy efficiency [16].

Economic analysis indicates that raw material costs constitute approximately 65-70% of the total production cost for 1,3-dipyridin-4-ylurea, with 4-aminopyridine representing the most significant contributor (40-45% of total cost) [31]. Energy costs account for 15-20%, while capital equipment and labor contribute the remaining 10-15% [31]. The estimated production cost at industrial scale (>1000 kg/year) ranges from $150-200 per kilogram, depending on the synthetic route and specific process optimizations implemented [29].

Table 4: Scalability Challenges and Potential Solutions for Industrial Production of 1,3-Dipyridin-4-ylurea

ChallengeImpactPotential SolutionsImplementation Complexity
Reactive Intermediate HandlingSafety risks, yield reductionContinuous flow processing, in-line monitoringHigh
Heat ManagementTemperature control, reaction selectivityAdvanced heat exchange systems, controlled addition ratesMedium
Reagent Cost (CDI Route)Economic viabilityReagent recovery and recycling, process intensificationMedium
Solvent SelectionEnvironmental impact, cost, safetyGreen solvent alternatives, solvent recycling systemsMedium to High
Purification EfficiencyProduct quality, yield lossContinuous crystallization, counter-current extractionHigh
Process ControlBatch-to-batch consistencyAdvanced process analytical technology, automated control systemsMedium to High
Waste ManagementEnvironmental compliance, costIntegrated waste treatment, byproduct valorizationHigh

The development of continuous manufacturing processes represents a promising approach to addressing many of these challenges simultaneously [16]. Continuous flow chemistry allows for precise control of reaction parameters, improved safety profiles through minimized reactive intermediate accumulation, and enhanced energy efficiency [14]. Pilot studies have demonstrated the feasibility of continuous production of 1,3-dipyridin-4-ylurea at rates of 5-10 kg/day using microreactor technology, with comparable yields to batch processes and improved consistency in product quality [16].

1,3-Dipyridin-4-ylurea acts as an N,N′-ditopic ligand through the pyridine nitrogen atoms while its urea N–H donors participate in secondary-sphere hydrogen bonding. Coordination motifs reported to date are summarised in Table 1.

Metal centreStoichiometry & geometryN-donor bonding modeSecondary-sphere interactionsKey propertyRef.
Zinc(II)[Zn₂(5-methyl­isophthalate)₂(1,3-Dipyridin-4-ylurea)₂]ₙ; distorted N₂O₃/N₂O₂ polyhedra generate orthogonal ribbon chainsμ₂-κN:κN′ bridge between adjacent zinc atoms (Zn···Zn 13.80 Å)N–H···O carboxylate links interpenetrated slabs{3.6⁴ 8}{3 ² 6.7 2 8} 4,4-connected binodal topology [1]
Zinc(II){[Zn(1,3-Dipyridin-4-ylurea)(OAc)₂]·0.5H₂O}ₙ; tetrahedral nodesμ₂-κN:κN′ to form zig-zag chainsUrea N–H···O acetato hydrogen bonds knit chains into laddersSix solvent-controlled supramolecular isomers isolated [2]
Zinc(II){Zn₂(1,3-Dipyridin-4-ylurea)₂(biphenyl-4,4′-dicarboxylate)₂}ₙ (TMU-67); paddle-wheel SBUsAxial μ₂-κN:κN′ pillarsInternal urea cavities H-bond to guestsSelective dihydrogen arsenate uptake (Kₐ 1.3 × 10⁴ M⁻¹) [3]
Iron(II)(1,3-Dipyridin-4-ylurea)·FeCl₂; tetrahedralBidentate κN₂ chelationFour intramolecular N–H···Cl contacts (2.43–2.71 Å) modulate spin stateStabilises high-spin Fe(II) through secondary-sphere effects [4]
Copper(II)[Cu(1,3-Dipyridin-4-ylurea)₂Cl]Cl and analoguesκN₂ chelationN–H···Cl hydrogen-bonded outer sphere dictates antiproliferative activityTunable Cu–Cl interaction lengths 2.23–2.47 Å [5]

The data collectively show that 1,3-Dipyridin-4-ylurea most often bridges two metal ions via trans-disposed pyridine donors, while the urea fragment reinforces the assembly by hydrogen bonding to coordinated or lattice anions. Density-functional calculations place the gas-phase N–H···O interaction energy at −19 kcal mol⁻¹, exceeding the corresponding N–H···N value by ~2 kcal mol⁻¹, rationalising the stability of metal–ligand arrays dominated by O-acceptors [6].

Construction of Metal-Organic Frameworks

The ditopic geometry and dual H-bond donor capacity of 1,3-Dipyridin-4-ylurea enable it to function simultaneously as a pillaring linker and an internal hydrogen-bond catalyst in metal-organic frameworks. Representative porous architectures are listed in Table 2.

Framework (synthetic code)Metal node & topologyPore metricsGuest uptake / catalytic noteRef.
[Zn₂(5-methylisophthalate)₂(1,3-Dipyridin-4-ylurea)₂]ₙParallel 2-D slabs, 4-fold interpenetrated, binodal {3.6⁴ 8}{3 ² 6.7 2 8}5 × 8 Å apertures (after solvent removal)CO₂ 2.3 mmol g⁻¹ at 298 K; selective over N₂ owing to urea–CO₂ H-bonding [1]
Zn-MOF-I (solvent-isomer series)One-dimensional zig-zag chains inter-linked by ligand; solvent triggers 1 D→3 D transformationChannel width 4–6 Å varies with MeOH / EtOH / HOCH₂CH₂OHDynamic breathing monitored by dissolution–recrystallisation cycles [2]
TMU-67Paddle-wheel Zn₂ nodes, 3-D pcu-a netBET 760 m² g⁻¹Size-selective dihydrogen arsenate capture (98 mg g⁻¹) via urea cavities [3]
Internal-urea Zn-MOF-SO₂ sensorUrea-decorated Zn₄O clusters bridged by dipyridyl-ureaVoid fraction 50%SO₂ uptake 10.9 mmol g⁻¹ at 293 K, highest among urea-MOFs [7]

These studies underline three recurrent design principles:
a) the ligand spans ~13–14 Å, ideal for pillaring two-dimensional carboxylate sheets into three-dimensional frameworks;
b) interpenetration mitigates large voids yet leaves functional urea pores accessible;
c) guest binding and catalytic turnover (for example, cycloaddition of carbon dioxide to epoxides) proceed within hydrogen-bonded pockets created by the urea carbonyl and N–H groups [8].

Hydrogen-Bonded Network Formation Mechanisms

Crystals grown from pure water or mixed solvents reveal two dominant synthons (Table 3).

Synthon typeGeometric parameters (Å, °)Resulting supramolecular motifConditions favouring formationRef.
Complementary urea tape N–H···O=CN···O 2.69–2.80; N–H···O ≈ 160One-dimensional α-tapes that stack into fibrilsOxidising pyridyl → N-oxide, low-polarity solvents [6]
Bifurcated N–H···N(pyridine)N···N 2.87–2.95; angle 155–170Zig-zag chains, often gel-likeNeutral pyridyl donors, competitive protic solvents [9]
N–H···Cl⁻ second-sphereH···Cl 2.43–2.71Helical wrapping around metal–chloride corePresence of coordinated chloride ligands [4]

Switching from N–H···N to stronger N–H···O interactions therefore converts weakly aggregating chains into robust fibrillar assemblies that underpin hydrogelation [6]. Powder X-ray diffraction of dried gels matches single-crystal data, confirming retention of α-tapes in the macroscopic network [6] [1].

π-π Stacking Interactions in Crystalline Architectures

The planar pyridine rings of 1,3-Dipyridin-4-ylurea participate in face-to-face and edge-to-face contacts that complement hydrogen bonding.

  • In the orthorhombic urea-tape polymorph, centroid-to-centroid distances between parallel pyridine rings are 3.57 Å, lending additional cohesion to the tapes [1].
  • The comparative crystallographic survey of pyridyl ureas shows that introduction of electron-withdrawing substituents enhances co-planarity and increases π-π overlap, whereas twisted conformations reduce stacking and favour N–H···N chains [9].

Such stacking lowers overall lattice energy and guides the formation of interpenetrated MOFs by promoting parallel alignment of pillared layers [2].

Anion Recognition through Second-Sphere Coordination

The juxtaposition of Lewis basic pyridine nitrogens and two convergent N–H donors produces an efficient anion microenvironment.

Host architecture derived from 1,3-Dipyridin-4-ylureaTarget anionBinding metricMechanistic featureRef.
FeCl₂ complex with intramolecular N–H···Cl contactsChlorideFour H-bonds; Δd Fe–Cl shortened by 0.03 Å relative to halide-free analogueSecondary-sphere tightening around metal halide controls spin crossover [4]
Tripodal tris(4-pyridyl)urea cageChloride1:1 complex, Kₐ 2.4 × 10⁴ M⁻¹ in CH₃CNEncapsulation within six N–H···Cl bonds; electrostatic pre-organisation [10]
Layered half-encapsulation adduct [SO₄²⁻⊂(tris-urea)]SulfateComplete or half inclusion depending on cation and lattice waterHydrogen-bond acceptor competition tunes binding mode [11]
Urea-decorated Zn-MOFFluoride, dihydrogen phosphateSelective quenching of framework fluorescence (K_SV 6200 M⁻¹ for F⁻)Channel-confined anions engage urea tapes, altering ligand emissivity [12]

These examples demonstrate that secondary-sphere recognition can modulate electronic structure, guest sorption selectivity and optical output without compromising the metal coordination skeleton.

Table 3. Hydrogen-bond geometries

InteractionD···A (Å)H···A (Å)D–H···A (°)Source
N–H···O=C in α-tape2.69–2.801.91–2.12151–160 [6]
N–H···N(pyridine)2.87–2.951.98–2.15155–170 [9]
N–H···Cl⁻ (FeCl₂)2.43–2.711.75–1.90158–164 [4]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.3

Appearance

White Solid

Dates

Last modified: 04-14-2024

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